2-Iodophenol

描述

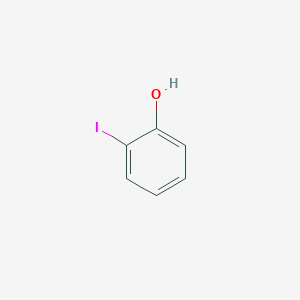

Structure

3D Structure

属性

IUPAC Name |

2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDJTBPASNJQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052175 | |

| Record name | 2-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Pink or yellow crystalline powder; [Acros Organics MSDS] | |

| Record name | o-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00616 [mmHg] | |

| Record name | o-Iodophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

533-58-4, 30587-23-6 | |

| Record name | 2-Iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Iodophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030587236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-IODOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F27L34A8B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Iodophenol: A Comprehensive Technical Guide

CAS Number: 533-58-4

This technical guide provides an in-depth overview of 2-Iodophenol (o-Iodophenol), a halogenated aromatic compound with significant applications in organic synthesis, pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its unique structure, featuring an iodine atom and a hydroxyl group in ortho positions on a benzene (B151609) ring, imparts distinct chemical reactivity, making it a valuable precursor in various chemical transformations.[1]

Core Properties and Data

This compound is a colorless to pale yellow, needle-like crystalline solid that is sensitive to light.[4][5] It is slightly soluble in water but readily dissolves in organic solvents such as ethanol (B145695) and ether.[4][5][6]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₅IO | [4][6][7] |

| Molecular Weight | 220.01 g/mol | [6][7] |

| CAS Number | 533-58-4 | [4][5][6][8] |

| Melting Point | 37-43 °C | [4][6][8][9] |

| Boiling Point | 186-187 °C at 160 mmHg | [4][6][8][9] |

| Density | 1.947 g/mL at 25 °C | [4][9] |

| pKa | 8.51 at 25 °C | [4][8][10] |

| Flash Point | >110 °C (>230 °F) | [4][6][11] |

| Solubility in Water | Slightly soluble | [4][5][6][12] |

| Appearance | White to light yellow or brown crystalline powder/solid | [4][6][10] |

Synthesis and Reactivity

This compound can be synthesized through various methods, including the direct iodination of phenol (B47542), which typically yields a mixture of 2- and 4-iodo derivatives.[8] A common laboratory preparation involves the reaction of phenol with iodine and hydrogen peroxide in water at room temperature.[4][13]

It is a versatile building block in organic synthesis, primarily utilized as a precursor in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[1] The iodine substituent is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing complex molecular architectures for pharmaceuticals and other functional materials.[3] For instance, the palladium-catalyzed coupling of this compound with phenylacetylene (B144264) in the presence of a copper(I) iodide co-catalyst yields 2-phenylbenzofuran.[4]

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from phenol.

Materials:

-

Phenol

-

Iodine

-

Hydrogen peroxide (30% solution)

-

Deionized water

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve phenol in deionized water.

-

To this solution, add 0.5 equivalents of iodine and 1 equivalent of hydrogen peroxide.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with distilled water (3 x 7 mL).

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to isolate pure this compound.[13]

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of a wide range of valuable compounds:

-

Pharmaceuticals: It serves as a starting material for the synthesis of complex drug molecules.[1][2]

-

Agrochemicals: Its antifungal properties are utilized in the development of herbicides and pesticides.[1][2][14]

-

Materials Science: It is a precursor for organic light-emitting diodes (OLEDs) and liquid crystals.[1][2][3][14]

-

Fine Chemicals: It is used in the manufacturing of various fine chemicals and as a catalyst in the synthesis of 1,3,5-substituted benzenes.[14]

-

Disinfectants: Due to its inherent antifungal activity, it finds application in disinfectant formulations.[3]

Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, a common application of this compound.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Safety and Handling

This compound is harmful if swallowed, inhaled, or in contact with skin.[15] It causes skin and serious eye irritation and may cause respiratory irritation.[15][16] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or under a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry, and well-ventilated place in a tightly sealed container, protected from light.[4][14]

References

- 1. This compound: A Key Intermediate in Modern Organic Synthesis – Forum – Bethesda Baptist Church [bethesdaipswich.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 533-58-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Cas No. 533-58-4 | this compound (o-iodophenol) | C6H5IO - Sarex [sarex.com]

- 15. sodiumiodide.net [sodiumiodide.net]

- 16. leonidchemicals.net [leonidchemicals.net]

physical and chemical properties of 2-Iodophenol

An In-depth Technical Guide to 2-Iodophenol

Introduction

This compound is a halogenated aromatic organic compound that serves as a significant building block in modern organic synthesis.[1] Characterized by an iodine atom and a hydroxyl group in ortho positions on a benzene (B151609) ring, its unique structure imparts distinct chemical reactivity.[1] This pale yellow, crystalline solid is a versatile precursor for creating complex molecular architectures, making it invaluable in the pharmaceutical, agrochemical, and materials science sectors.[1][2] It is particularly noted for its role in palladium-catalyzed cross-coupling reactions and the synthesis of various heterocyclic compounds.[1][2][3]

Physical and Chemical Properties

The fundamental are summarized below. These characteristics are crucial for its handling, application in reactions, and purification.

| Property | Value |

| Molecular Formula | C₆H₅IO[4][5] |

| Molecular Weight | 220.01 g/mol [4] |

| CAS Number | 533-58-4[4][5] |

| Appearance | White to cream, brown, or pale yellow crystalline powder or solid.[4][6][7] |

| Melting Point | 37-43 °C[2][4][8] |

| Boiling Point | 186-187 °C at 160 mmHg[4][8] |

| Density | 1.947 g/mL at 25 °C[9][10] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and other organic solvents.[4][7][11] Moderately soluble in polar solvents, less so in non-polar ones.[12] |

| pKa | 8.51[2][9] |

| Flash Point | >110 °C (>230 °F)[4][9] |

| InChI Key | KQDJTBPASNJQFQ-UHFFFAOYSA-N[4][9] |

| Canonical SMILES | C1=CC=C(C(=C1)O)I[2] |

Chemical Reactivity and Applications

This compound is a key intermediate in a variety of synthetic transformations, primarily due to the reactivity of the carbon-iodine bond.

Cross-Coupling Reactions: The presence of the iodine atom makes the molecule highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[1] These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecules for drug development and materials science.[1]

Synthesis of Heterocycles: this compound is widely used in the synthesis of oxygen-containing heterocycles. For instance, its coupling with phenylacetylene (B144264) in the presence of a palladium complex and copper(I) iodide yields 2-phenylbenzofuran.[7] It is also a precursor for synthesizing aryl 2-benzofuranyl and aryl 2-indolyl carbinols, as well as 3,3-disubstituted-2,3-dihydrobenzofurans.[7][13]

Other Applications: Beyond its role as a synthetic intermediate, this compound exhibits antifungal activity and is used in the formulation of some agrochemicals.[14][15] It also finds application in materials science for designing organic light-emitting diodes (OLEDs) and liquid crystals.[1][16]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in a representative cross-coupling reaction are provided below.

Protocol 1: Synthesis of this compound via Iodination of Phenol (B47542)

This protocol describes a method for the direct iodination of phenol using iodine and hydrogen peroxide in an aqueous medium.

Objective: To synthesize this compound from phenol.

Materials:

-

Phenol

-

Iodine (I₂)

-

Hydrogen peroxide (30% aqueous solution)

-

Distilled water

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for eluent

Procedure:

-

In a suitable reaction vessel, dissolve phenol (1.0 equivalent) in distilled water.[17]

-

To this solution, add iodine (0.5 equivalents) and hydrogen peroxide (1.0 equivalent).[7][17]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with distilled water (3 x 7 mL) and extract the product with dichloromethane (3 x 10 mL).[17]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[17]

-

Evaporate the solvent under reduced pressure to obtain the crude residue.[17]

-

Purify the residue by column chromatography on silica gel, using a hexane/EtOAc mixture as the eluent, to isolate pure this compound.[17] This reaction may also yield 2,6-diiodophenol (B1640560) as a byproduct.[7][17]

Caption: Workflow for the synthesis of this compound.

Protocol 2: Palladium-Catalyzed Carbonylative Cyclization

This protocol provides a general methodology for the microwave-accelerated, palladium-catalyzed carbonylative cyclization of this compound with an alkyne to synthesize chromen-2-one derivatives, as an example of its application in cross-coupling reactions.

Objective: To synthesize a chromen-2-one derivative from this compound and an alkyne.

Materials:

-

This compound

-

An alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI) as a co-catalyst

-

A suitable base (e.g., a tertiary amine like Et₃N)

-

A suitable solvent (e.g., DMF or acetonitrile)

-

Carbon monoxide source (e.g., Mo(CO)₆)

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial, add this compound (1.0 equivalent), the alkyne (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), CuI (e.g., 5-10 mol%), the base (2.0 equivalents), and the carbon monoxide source.

-

Add the solvent to the vial and seal it.

-

Place the vial in the microwave reactor and heat it to the specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain the desired chromen-2-one derivative.

Caption: General pathway for carbonylative cyclization.

References

- 1. This compound: A Key Intermediate in Modern Organic Synthesis – Forum – Bethesda Baptist Church [bethesdaipswich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2-ヨードフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 533-58-4 [m.chemicalbook.com]

- 6. This compound | 533-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 533-58-4 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. Page loading... [guidechem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Cas No. 533-58-4 | this compound (o-iodophenol) | C6H5IO - Sarex [sarex.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Properties of 2-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the fundamental molecular characteristics of 2-Iodophenol (o-iodophenol), an aromatic organic compound significant in organic synthesis and as a building block in the pharmaceutical industry.

Core Molecular Data

This compound is a halogenated phenol (B47542) distinguished by an iodine atom positioned ortho to the hydroxyl group on the benzene (B151609) ring.[1] Its chemical identity is defined by its elemental composition and the total mass of its constituent atoms.

The molecular formula and weight are critical parameters for stoichiometric calculations in chemical reactions, analytical characterization, and drug design. The table below summarizes these key quantitative identifiers.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₅IO | [2][3][4] |

| Linear Formula | IC₆H₄OH | [1][5] |

| Molecular Weight | 220.01 g/mol | [2][4][5] |

| Monoisotopic Mass | 219.93851 Da | [2] |

Structural and Identifier Information

To facilitate unambiguous identification in research and regulatory documentation, a compound is assigned several standard identifiers.

References

synthesis and preparation of 2-Iodophenol

An In-depth Technical Guide to the Synthesis and Preparation of 2-Iodophenol

Introduction

This compound is a halogenated aromatic organic compound with the chemical formula IC₆H₄OH.[1] It serves as a vital intermediate and building block in a multitude of fields, including pharmaceuticals, agrochemicals, and material sciences.[2] Its unique structure, featuring an iodine atom and a hydroxyl group in ortho positions on a benzene (B151609) ring, provides distinct chemical reactivity.[2] This makes this compound a valuable precursor in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which are fundamental for constructing complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations tailored for researchers, scientists, and drug development professionals.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most common approaches include the direct iodination of phenol (B47542), the diazotization of 2-aminophenol (B121084) followed by a Sandmeyer-type reaction, and synthesis from organoboronic acids. Each method offers distinct advantages and is chosen based on factors such as starting material availability, desired yield, and regioselectivity.

Caption: Key synthetic routes to this compound.

Data Presentation of Synthetic Methods

The following tables summarize the quantitative data for the primary methods of synthesizing this compound, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Direct Iodination of Phenol

| Reagents | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Products | Reference |

| Iodine (0.5 equiv) | Hydrogen Peroxide (1 equiv) | Water | Room Temp | 24 | 49% | This compound (and 21% 2,6-diiodophenol) | [4] |

| Potassium Iodide, Sodium Hypochlorite | - | Methanol | 0 | 0.5 | - | Monoiodinated phenol | [5] |

| Trichloroisocyanuric acid, KI, NaOH | - | Methanol | 0-20 | 0.5-3 | High | Iodophenol | [6] |

Table 2: Diazotization of 2-Aminophenol (Sandmeyer Reaction)

| Starting Material | Diazotization Reagents | Iodinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Aminophenol | NaNO₂, H₂SO₄ | KI | Copper bronze | Water | 0, then 75-80 | - | [7] |

| Anthranilic Acid | NaNO₂, HCl | KI | - | Water | 0, then 40-90 | - | [8] |

Note: While the Sandmeyer reaction is a well-established method for synthesizing aryl halides from aryl amines[9][10], specific yield data for the synthesis of this compound via this route was not detailed in the provided search results. The protocol for the closely related p-iodophenol is cited for procedural reference.

Table 3: Synthesis from 2-Iodophenylboronic Acid

| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [bis(acetoxy)iodo]benzene, Water | Triethylamine (B128534) | Acetonitrile (B52724) | 20 | 0.17 | 93% | [4] |

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Direct Iodination of Phenol with Iodine and Hydrogen Peroxide

This method represents a straightforward approach to the synthesis of this compound, though it may yield a mixture of isomers.[1][4]

Materials:

-

Phenol

-

Iodine (I₂)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Water

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a suitable reaction flask, dissolve phenol (1.0 equivalent) in water.

-

Add iodine (0.5 equivalents) to the stirred solution.[4]

-

Slowly add hydrogen peroxide (1.0 equivalent) to the mixture.[4]

-

Stir the reaction at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.

-

Extract the product with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.[4]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate this compound.[4]

Synthesis from 2-Iodophenylboronic Acid

This protocol offers a high-yield synthesis of this compound under mild conditions.[4]

Materials:

-

2-Iodophenylboronic acid

-

[bis(acetoxy)iodo]benzene (DAIB)

-

Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-iodophenylboronic acid (0.5 mmol, 1.0 equiv.) and triethylamine (1.0 mmol, 2.0 equiv.) in acetonitrile (3 mL) and water (11 µL, 0.6 mmol, 1.2 equiv.), add a solution of DAIB (0.75 mmol, 1.5 equiv.) in acetonitrile (2 mL) dropwise at room temperature.[4]

-

Allow the mixture to stir for 10 minutes at the same temperature.[4]

-

Monitor the reaction to completion by TLC.[4]

-

Wash the reaction mixture with distilled water (3 x 7 mL) and extract with dichloromethane (3 x 10 mL).[4]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.[4]

-

Purify the residue by column chromatography over silica gel using hexane/EtOAc as the eluent to obtain pure this compound.[4]

Synthesis via Diazotization of 2-Aminophenol (Sandmeyer Reaction)

The Sandmeyer reaction is a classic and versatile method for converting aryl amines into aryl halides via a diazonium salt intermediate.[5][9]

Materials:

-

2-Aminophenol

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Copper bronze (optional catalyst)

-

Ice

-

Chloroform or other suitable organic solvent

Procedure:

-

Diazotization: Dissolve 2-aminophenol in a mixture of ice, water, and concentrated sulfuric acid. Cool the solution to 0°C in an ice bath.[7] Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5°C.[5] Stir for an additional 20-60 minutes at 0°C to ensure complete formation of the diazonium salt.[5][7]

-

Iodination: In a separate flask, prepare an ice-cold solution of potassium iodide in water.[7] Slowly pour the cold diazonium salt solution into the potassium iodide solution with stirring.[7]

-

Decomposition: Add a small amount of copper bronze (optional) and slowly warm the mixture on a water bath to 75-80°C.[7] Continue warming until the evolution of nitrogen gas ceases. The this compound will separate as a heavy oil.[7]

-

Workup and Purification: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like chloroform.[7] Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any residual iodine.[7] Dry the organic layer, remove the solvent, and purify the residue by distillation under reduced pressure or by recrystallization.[7]

Caption: General experimental workflow for synthesis.

Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Physical Properties: this compound is a pale yellow solid that melts near room temperature (m.p. 37-43 °C).[1][11] Its boiling point is 186-187 °C at 160 mmHg.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. A reported ¹H-NMR spectrum in CDCl₃ shows signals at δ 7.66 (dd, J=7.9 Hz, 1.5 Hz, 1H) and 7.24 (m, 1H).[12]

-

¹³C NMR Spectroscopy: Carbon NMR data is also available for structural confirmation.[13]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight of approximately 220.01 g/mol .[13][14]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and causes skin irritation.[13] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[2]

Conclusion

The synthesis of this compound can be achieved through several reliable methods. The direct iodination of phenol offers a straightforward route but may lack regioselectivity, often producing a mixture of isomers.[1][4] For higher yields and selectivity, the oxidation of 2-iodophenylboronic acid is an excellent modern alternative.[4] The Sandmeyer reaction, starting from the readily available 2-aminophenol, remains a powerful and classical approach for the regioselective introduction of iodine.[9] The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, and available starting materials. This guide provides the necessary data and protocols to enable professionals in the field to make informed decisions for the successful preparation of this valuable chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Key Intermediate in Modern Organic Synthesis – Forum – Bethesda Baptist Church [bethesdaipswich.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phenol, 2-iodo- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodophenol is a critical intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel therapeutics. A thorough understanding of its physicochemical properties, namely solubility and stability, is paramount for its effective handling, formulation, and application. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are presented, along with graphical representations of key processes to facilitate comprehension. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile compound.

Physicochemical Properties of this compound

This compound is a crystalline solid that is white to cream or brown in color.[1] It is recognized for its utility in various organic syntheses, including the preparation of benzofurans.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 533-58-4 | [3] |

| Molecular Formula | C₆H₅IO | [3] |

| Molecular Weight | 220.01 g/mol | [3] |

| Melting Point | 37-40 °C | [4] |

| Boiling Point | 186-187 °C at 160 mmHg | [4] |

| Density | 1.947 g/mL at 25 °C | [4] |

| pKa | 8.51 at 25 °C | [2] |

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation, and purification processes. This compound exhibits varied solubility across different solvent classes.

Qualitative Solubility

This compound is generally described as slightly soluble in water and readily soluble in many common organic solvents.[2][5] The presence of the hydroxyl group allows for some interaction with polar solvents, while the iodinated benzene (B151609) ring contributes to its solubility in less polar organic media.[5] Its solubility is also noted to be pH-dependent, a characteristic feature of phenolic compounds.[5]

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the available information and provides data for structurally similar compounds to offer a comparative perspective.

Table 2: Quantitative Solubility of this compound and Related Compounds

| Solvent | Solute | Temperature (°C) | Solubility | Reference(s) |

| Water | This compound | Not Specified | Slightly soluble | [2][6] |

| Water | 2-Chlorophenol (B165306) | 20 | 28.5 g/L | [7] |

| Water | 2-Chlorophenol | 25 | 1 g/L (at neutral pH) | [8] |

| Ethanol | This compound | Not Specified | Soluble | [6] |

| Ethanol | 2-Bromophenol | 25 | ~10 mg/mL (as Bromophenol Blue) | [9][10] |

| Ether | This compound | Not Specified | Soluble | [6] |

| Chloroform | This compound | Not Specified | Slightly soluble | [2] |

| Ethyl Acetate | This compound | Not Specified | Slightly soluble | [2] |

| Methanol | This compound | Not Specified | 2.5% w/v (2.5 g/100 mL) | [11] |

| Benzene | This compound | Not Specified | Soluble | [12] |

Note: The data for 2-chlorophenol and bromophenol blue are provided for estimation purposes due to the lack of specific quantitative data for this compound. Experimental verification is highly recommended.

Stability of this compound

The stability of a compound is a critical determinant of its shelf-life, storage conditions, and potential degradation pathways.

General Stability Profile

This compound is generally considered a stable compound under standard temperature and pressure.[13] However, it is known to be sensitive to light and is incompatible with strong oxidizing agents.[2] Therefore, it is recommended to store this compound in a dark place, sealed in a dry, inert atmosphere at room temperature.[2]

Degradation Pathways

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species that can initiate further degradation reactions.

-

Thermal Decomposition: While generally stable at room temperature, elevated temperatures can induce decomposition. A study on the thermal degradation of other substituted styrenes suggests that the degradation mechanism can be complex and dependent on the substituent.[14]

-

Oxidative Degradation: this compound is incompatible with strong oxidizing agents.[2] Oxidation can lead to the formation of various iodinated and oxygenated byproducts.

-

Hydrolysis: The stability of this compound in aqueous solutions is expected to be pH-dependent. Under strongly basic conditions, the phenoxide ion is formed, which may be more susceptible to oxidative degradation.

Experimental Protocols

The following sections detail standardized methodologies for the determination of solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method.[15][16]

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

-

This compound (high purity)

-

Reagent-grade water

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

HPLC-UV system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a supersaturated solution of this compound in water in a sealed container.

-

Place the container in a temperature-controlled orbital shaker and agitate at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the set temperature to allow excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility of this compound in g/L or mol/L.

Protocol for Stability Testing (Forced Degradation Study)

This protocol is designed in accordance with ICH Q1A(R2) guidelines for stability testing.[1][17][18][19][20]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

ICH-compliant photostability chamber

-

Temperature- and humidity-controlled stability chambers

-

HPLC-UV/DAD or HPLC-MS system

-

pH meter

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water).

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or an elevated temperature.

-

Oxidation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Stress: Expose solid this compound and its solution to dry heat (e.g., 80 °C) in a stability chamber.

-

Photostability: Expose solid this compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to assess peak purity and detect the formation of degradation products.

-

Use HPLC-MS to identify the structure of the degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of this compound at each time point.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways.

-

References

- 1. database.ich.org [database.ich.org]

- 2. This compound CAS#: 533-58-4 [m.chemicalbook.com]

- 3. This compound | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 533-58-4 [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. 2-Chlorophenol CAS#: 95-57-8 [m.chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2 Iodophenol, 2 Iodophenol 533-58-4, o iodophenol, this compound, 2-iodo-pheno suppliers in India. [sodiumiodide.net]

- 13. This compound | 533-58-4 [chemicalbook.com]

- 14. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 15. enamine.net [enamine.net]

- 16. bioassaysys.com [bioassaysys.com]

- 17. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. youtube.com [youtube.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

Spectral Analysis of 2-Iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-iodophenol (o-iodophenol), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols and a logical workflow for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 7.650 | dd | J = 8.0, 1.4 |

| H-4 | 7.234 | ddd | J = 8.2, 7.2, 1.5 |

| H-3 | 6.992 | dd | J = 8.2, 0.2 |

| H-5 | 6.670 | ddd | J = 8.0, 7.2, 1.5 |

| -OH | 5.34 | s | |

| [Data sourced from ChemicalBook.[1][2]] |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 155.1 |

| C-6 | 139.6 |

| C-4 | 129.5 |

| C-5 | 122.5 |

| C-3 | 115.6 |

| C-2 (C-I) | 85.9 |

| [Data sourced from SpectraBase.[3]] |

Mass Spectrometry Data

Table 3: Mass Spectrometry Fragmentation Data for this compound.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 220 | 100 | [M]⁺ (Molecular Ion) |

| 93 | ~40 | [M - I]⁺ |

| 65 | ~80 | [C₅H₅]⁺ |

| 39 | ~35 | [C₃H₃]⁺ |

| [Data sourced from NIST WebBook and PubChem.[4][5]] |

Infrared (IR) Spectral Data

Table 4: Key Infrared Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3500 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~1580, 1470, 1440 | C=C stretch (aromatic ring) |

| ~1280 | C-O stretch (phenolic) |

| ~750 | C-H bend (ortho-disubstituted aromatic) |

| [Data sourced from NIST WebBook.[6]] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) was dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.[1][2][7]

-

¹H NMR Acquisition: The spectrum was acquired at room temperature. A standard pulse sequence was used, and the data was processed with Fourier transformation.

-

¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer, likely via a gas chromatograph (GC-MS) to ensure purity and vaporization.

-

Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.[8] This hard ionization technique leads to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: The IR spectrum was obtained from a solution of this compound. The sample was dissolved in carbon tetrachloride (CCl₄) for the 3800-1330 cm⁻¹ region and in carbon disulfide (CS₂) for the 1330-400 cm⁻¹ region.[6]

-

Instrumentation: The spectrum was recorded on a dispersive IR spectrometer.[6]

-

Data Acquisition: The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum of transmittance or absorbance versus wavenumber.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

References

- 1. This compound(533-58-4) 13C NMR spectrum [chemicalbook.com]

- 2. This compound(533-58-4) 1H NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C6H5IO | CID 10784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 2-iodo- [webbook.nist.gov]

- 6. Phenol, 2-iodo- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

commercial suppliers and purchasing 2-Iodophenol

An In-depth Technical Guide to the Commercial Procurement and Application of 2-Iodophenol

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is a critical first step in the journey of discovery. This compound (CAS No. 533-58-4), a key aryl iodide intermediate, is invaluable in the synthesis of complex organic molecules, including pharmaceuticals, liquid crystals, and fine chemicals.[1][2] Its utility in forming carbon-carbon bonds, particularly through palladium-catalyzed cross-coupling reactions, makes it a staple in the synthetic chemist's toolbox.

This guide provides a comprehensive overview of sourcing and purchasing research-grade this compound, details essential safety and handling protocols, and presents a representative experimental methodology for its application in organic synthesis.

Commercial Suppliers and Specifications

Selecting a reliable supplier is paramount to ensuring the quality and consistency of starting materials. This compound is available from numerous global suppliers, each offering various grades and purities. When selecting a supplier, researchers should consider not only the purity but also the availability of comprehensive documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[3]

Below is a summary of prominent commercial suppliers and the typical specifications for their this compound products.

Table 1: Commercial Supplier and Product Specifications for this compound

| Supplier | Product Number (Example) | Purity/Assay | Form | Melting Point (°C) |

| Sigma-Aldrich (Merck) | 281409 | 98% | Solid | 37-40[4] |

| Tokyo Chemical Industry (TCI) | I0460 | >99.0% (GC) | White to light yellow crystal/powder | 40.0-44.0 |

| Thermo Scientific Chemicals | AC122350050 | ≥97.5% (GC) | Crystals, powder, or fused solid | 35.0-44.0[5] |

| Sarex | N/A | NLT 98% (GLC) | Off-white to yellow semi-solid | 37-40[1] |

| GTI Laboratory Supplies | FSC533584-10GM | 99.3% (GC) | Brown crystalline solid | 37-40[6] |

Note: Product numbers, purity, and specifications are subject to change and may vary by lot. Researchers should always consult the supplier's most current documentation.

The Chemical Procurement Workflow

The process of purchasing a chemical like this compound for a research laboratory involves several critical steps beyond simply placing an order. It is a structured process designed to ensure safety, compliance, and fiscal responsibility.[7][8] The workflow begins with a comprehensive risk assessment and ends with the safe storage and inventory management of the received chemical.[9][10]

Caption: A flowchart illustrating the key stages of the chemical procurement process.

Safety, Handling, and Storage

This compound is classified as an irritant and is harmful if swallowed, inhaled, or comes into contact with skin.[11][12] A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.

Table 2: Key Safety Information for this compound

| Hazard Category | GHS Hazard Statements | Precautionary Measures & PPE |

| Health Hazards | H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13] | Avoid breathing dust.[11] Use in a well-ventilated area or fume hood.[14] Wear protective gloves (e.g., Nitrile rubber), chemical safety goggles, and a lab coat.[11][14] |

| Handling | Wash thoroughly after handling.[14] Avoid dust formation.[11] | Use proper glove removal technique to avoid skin contact.[11] |

| Storage | Store in a cool, dry, well-ventilated area.[14] | Keep container tightly closed and store away from incompatible substances like strong oxidizing agents.[14][15] |

| First Aid | Eyes: Rinse cautiously with water for several minutes.[11] Skin: Flush skin with plenty of water.[14] Inhalation: Move to fresh air.[14] | Seek medical advice if you feel unwell.[14] |

This is a summary. Always refer to the full SDS from the supplier for complete information.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of this compound in drug development and materials science is its use as a substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[16] This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid) to synthesize substituted biphenyls, a common scaffold in pharmacologically active molecules.[17][18]

Detailed Experimental Protocol: Synthesis of [1,1'-biphenyl]-2-ol

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Reaction conditions may require optimization for different substrates.

Materials:

-

This compound (1.0 mmol, 220.0 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Degassed 1,4-Dioxane/Water mixture (4:1, 10 mL)

-

Ethyl acetate (B1210297), brine, anhydrous sodium sulfate

-

Schlenk flask or sealed reaction tube

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[19]

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the flask via syringe.[19]

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate gradient) to afford the pure [1,1'-biphenyl]-2-ol.

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Cas No. 533-58-4 | this compound (o-iodophenol) | C6H5IO - Sarex [sarex.com]

- 2. nbinno.com [nbinno.com]

- 3. vittascientific.com [vittascientific.com]

- 4. This compound 98 533-58-4 [sigmaaldrich.com]

- 5. A13599.06 [thermofisher.com]

- 6. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 7. go.zageno.com [go.zageno.com]

- 8. whitworth.edu [whitworth.edu]

- 9. montfortlabs.com [montfortlabs.com]

- 10. clinicallab.com [clinicallab.com]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. leonidchemicals.net [leonidchemicals.net]

- 13. angenechemical.com [angenechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety Data of 2-Iodophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 2-Iodophenol (CAS No. 533-58-4). Due to a lack of publicly available, substance-specific experimental studies, this document focuses on summarizing the existing classifications from safety data sheets and detailing the standard experimental protocols that would be employed to generate key safety data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C6H5IO | [1][2][3] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline solid | [1][3][4] |

| Odor | Slight phenolic odor | [4] |

| Melting Point | 37-40 °C | [3] |

| Boiling Point | 186-187 °C at 160 mmHg | [3] |

| Density | 1.947 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether. | [3][4] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [3][4] |

Toxicological Information

Table 2: Summary of Toxicological Hazards

| Endpoint | GHS Classification | Hazard Statement | Notes |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [1][2] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | [1][2] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |

Prolonged exposure to iodides may lead to "iodism" in sensitive individuals, with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[2]

Experimental Protocols

The following sections describe the standard methodologies, based on OECD guidelines, that would be used to determine the toxicological and ecotoxicological profile of this compound.

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

-

Dosing: The substance is administered orally by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information.

-

Stepwise Procedure:

-

A group of three animals is dosed at the starting dose.

-

The outcome (mortality or survival) determines the next step. If mortality is observed, the next dose is lower. If no mortality, the dose is increased.

-

The procedure continues until a stopping criterion is met, which allows for the classification of the substance.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

This in vitro method assesses the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

-

Tissue Model: Commercially available RhE models, which consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis, are used.

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed and transferred to fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a blue formazan (B1609692) product, which is then extracted and measured spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is ≤ 50%.

This in vitro test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

Methodology:

-

Tissue Model: A reconstructed human cornea-like epithelium (RhCE) model is used.

-

Test Substance Application: The test substance is applied topically to the epithelial surface.

-

Exposure and Post-Incubation: Tissues are exposed for a short duration (e.g., 30 minutes for liquids), followed by rinsing and a post-incubation period.

-

Viability Assessment: Similar to the skin irritation test, cell viability is measured using the MTT assay.

-

Data Interpretation: If the mean tissue viability is > 60%, the substance is considered not to require classification for eye irritation or serious eye damage.

Ecotoxicological Information

Table 3: Summary of Ecotoxicological Hazards

| Endpoint | Classification | Notes |

| Acute Aquatic Toxicity | Data not available | No specific data found for fish, daphnia, or algae. |

| Biodegradability | Data not available | No specific studies on the biodegradability of this compound were found. |

This test determines the acute immobilization of Daphnia magna.

Methodology:

-

Test Organism: Young daphnids (less than 24 hours old) are used.

-

Exposure: Daphnids are exposed to a range of concentrations of the test substance in a suitable medium for 48 hours.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The results are used to calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids).

This series of methods evaluates the potential for a substance to be rapidly biodegraded by aerobic microorganisms. A common method is the CO2 Evolution Test (OECD 301B).

Methodology:

-

Inoculum: A mixed population of aerobic microorganisms from a source like activated sludge is used.

-

Test System: The test substance is added as the sole source of organic carbon to a mineral medium containing the inoculum.

-

Incubation: The system is incubated in the dark at a constant temperature for 28 days.

-

Measurement: The amount of CO2 produced from the biodegradation of the substance is measured over time.

-

Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% within a 10-day window during the 28-day test.

Handling, Storage, and First Aid

Handling: Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Wash thoroughly after handling.[4] Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[4] First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

Fire Fighting and Accidental Release Measures

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or appropriate foam. Wear a self-contained breathing apparatus and full protective gear. During a fire, irritating and highly toxic gases may be generated.[4] Accidental Release: Use proper personal protective equipment. Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions and provide ventilation.[4]

Conclusion

This compound is a chemical that requires careful handling due to its classification as harmful if swallowed, in contact with skin, or inhaled, and as an irritant to skin, eyes, and the respiratory system. While quantitative experimental data on its toxicological and ecotoxicological properties are limited, the established classifications provide a basis for risk assessment and the implementation of appropriate safety measures. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, represent the standard approach for generating the necessary data to perform a comprehensive safety assessment for this and similar chemical substances. Researchers and drug development professionals should adhere to the handling and safety precautions outlined in the Safety Data Sheet to minimize exposure and ensure a safe working environment.

References

An In-depth Technical Guide to 2-Iodophenol: Hazards and Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, potential hazards, and recommended handling procedures for 2-Iodophenol. The information herein is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₅IO.[1] It is a pale yellow, crystalline solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅IO | [3] |

| Molecular Weight | 220.01 g/mol | [3] |

| CAS Number | 533-58-4 | [3] |

| Appearance | Pale yellow crystalline solid | [1][2] |

| Melting Point | 43 °C | [2] |

| Boiling Point | 186-187 °C at 160 mmHg | |

| Density | 1.947 g/mL at 25 °C | |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and ether. | [4] |

| pKa | 8.51 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [3] |

Prolonged exposure to iodides may lead to "iodism," with symptoms including skin rash, running nose, headache, and irritation of mucous membranes.[3] In severe cases, skin manifestations can include pimples, boils, hives, blisters, and purpuric spots.[3] Iodides can cross the placenta, and there have been reports of neonatal deaths from respiratory distress due to goiter.[3]

Toxicological Data

While specific, detailed toxicological studies on this compound are not extensively available in the public domain, the acute toxicity classifications indicate a significant hazard. The toxicological properties have not been fully investigated.[5]

Table 3: Summary of Acute Toxicity Data for this compound

| Route of Exposure | Toxicity Endpoint | Species | Value | Reference(s) |

| Oral | LD50 | Not available | Not available | |

| Dermal | LD50 | Not available | Not available | |

| Inhalation | LC50 | Not available | Not available |

Due to the lack of specific LD50/LC50 data, caution should be exercised, and the compound should be handled as a substance with significant acute toxicity.

Potential Signaling Pathways of Toxicity

The precise molecular mechanisms and signaling pathways underlying the toxicity of this compound have not been fully elucidated. However, based on the known toxic effects of phenols and halogenated aromatic compounds, a putative mechanism of toxicity can be proposed. Phenolic compounds are known to induce oxidative stress, which can lead to cellular damage.[6] The following diagram illustrates a potential signaling pathway for this compound-induced cytotoxicity, centered around the generation of reactive oxygen species (ROS).

Putative signaling pathway for this compound-induced cytotoxicity.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below is a general protocol based on the iodination of phenol (B47542).

Objective: To synthesize this compound from phenol.

Materials:

-

Phenol

-

Iodine

-

Hydrogen peroxide

-

Water

-

Sodium thiosulfate (B1220275) solution

-

Ethyl acetate

-

Sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a suitable reaction vessel, dissolve phenol in water.

-

Add iodine to the solution with stirring.

-

Slowly add hydrogen peroxide to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.[7]

In Vitro Cytotoxicity Assay (Neutral Red Uptake)

This protocol provides a general framework for assessing the cytotoxicity of this compound in a cell-based assay.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

-

Human cell line (e.g., HaCaT, HepG2)

-

Cell culture medium and supplements

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

96-well cell culture plates

-

Neutral red solution

-

Lysis buffer

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the treatment medium and add a medium containing neutral red. Incubate for a few hours to allow for dye uptake by viable cells.

-

Wash the cells to remove excess dye.

-

Add a lysis buffer to release the dye from the cells.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Experimental workflow for an in vitro cytotoxicity assay.

Safe Handling and Storage

Engineering Controls

-

Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid to avoid dust inhalation or when heating the substance.[8]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield where there is a risk of splashing.[9]

-

Skin Protection: Wear a lab coat and closed-toe shoes. For hand protection, use neoprene or butyl rubber gloves.[9] It is advisable to double-glove for added protection.[9]

-

Respiratory Protection: If working outside of a fume hood where dust or vapors may be generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in areas where this compound is handled.[10]

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

-

Keep the container tightly closed.[10]

-

Store below eye level.[10]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Application of polyethylene (B3416737) glycol (PEG) 300 or 400 can be effective in decontaminating phenol burns.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 6.2.

-

For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[7]

-

Clean the spill area with a suitable solvent and then with soap and water.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and hydrogen iodide may be generated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations